molecular formula C13H19N3O B12162325 Acetamide, N-[1-(4-methyl-2-pyridinyl)-4-piperidinyl]- CAS No. 77145-62-1

Acetamide, N-[1-(4-methyl-2-pyridinyl)-4-piperidinyl]-

Cat. No.: B12162325
CAS No.: 77145-62-1
M. Wt: 233.31 g/mol
InChI Key: CVZIEMYFGJXENX-UHFFFAOYSA-N
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Description

Acetamide, N-[1-(4-methyl-2-pyridinyl)-4-piperidinyl]- is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a pyridine ring substituted with a methyl group and a piperidine ring, making it a unique structure with significant potential in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-[1-(4-methyl-2-pyridinyl)-4-piperidinyl]- typically involves multi-step organic reactions. One common method starts with the preparation of 4-methyl-2-pyridine, which is then reacted with piperidine under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also enhance the efficiency and yield of the compound. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-[1-(4-methyl-2-pyridinyl)-4-piperidinyl]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C), resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups in the compound. Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with altered functional groups.

Scientific Research Applications

Acetamide, N-[1-(4-methyl-2-pyridinyl)-4-piperidinyl]- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry for drug development.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including neurological disorders and cancers.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which Acetamide, N-[1-(4-methyl-2-pyridinyl)-4-piperidinyl]- exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, leading to modulation of biological pathways. For instance, it may inhibit certain enzymes involved in disease progression or activate receptors that trigger therapeutic responses.

Comparison with Similar Compounds

Similar Compounds

  • Acetamide, N-[1-(4-chlorophenyl)-4-piperidinyl]-
  • Acetamide, N-[1-(4-fluorophenyl)-4-piperidinyl]-
  • Acetamide, N-[1-(4-methoxyphenyl)-4-piperidinyl]-

Uniqueness

Compared to similar compounds, Acetamide, N-[1-(4-methyl-2-pyridinyl)-4-piperidinyl]- stands out due to its unique substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for developing new therapeutic agents and studying specific biochemical pathways.

Properties

CAS No.

77145-62-1

Molecular Formula

C13H19N3O

Molecular Weight

233.31 g/mol

IUPAC Name

N-[1-(4-methylpyridin-2-yl)piperidin-4-yl]acetamide

InChI

InChI=1S/C13H19N3O/c1-10-3-6-14-13(9-10)16-7-4-12(5-8-16)15-11(2)17/h3,6,9,12H,4-5,7-8H2,1-2H3,(H,15,17)

InChI Key

CVZIEMYFGJXENX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)N2CCC(CC2)NC(=O)C

Origin of Product

United States

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